1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid
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Overview
Description
1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group, a diethylamino group, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid involves several steps. One common method includes the reaction of piperidine derivatives with benzyloxycarbonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the diethylamino group can participate in various chemical reactions. The piperidine ring provides structural stability and can interact with other molecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid include:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid: Another similar compound with a different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C18H26N2O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-(diethylamino)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C18H26N2O4/c1-3-19(4-2)16-10-15(17(21)22)11-20(12-16)18(23)24-13-14-8-6-5-7-9-14/h5-9,15-16H,3-4,10-13H2,1-2H3,(H,21,22) |
InChI Key |
UZLZKBBBOUMVTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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